Fmoc-L-Arg(Pyrrolidine)(Pbf)-OH
Description
Significance of Arginine Residues in Peptide Chemistry and Chemical Biology
Arginine is a critical amino acid in a vast array of biologically active peptides and proteins. nih.gov Its side chain, characterized by the guanidinium (B1211019) group, is protonated under physiological conditions, conferring a positive charge. nih.gov This charge is fundamental to many biological processes, including:
Structural Stability: Arginine's ability to form salt bridges, hydrogen bonds, and cation-π interactions is crucial for stabilizing the three-dimensional structures of proteins and peptides. nih.govnih.gov
Molecular Recognition: The guanidinium group is often involved in the active sites of enzymes and plays a key role in interactions with other molecules, such as nucleic acids. nih.goveurekaselect.com
Biological Activity: Many peptides owe their biological function to the presence of arginine residues. This includes cell-penetrating peptides, which are rich in arginine and can traverse cell membranes, and various peptide hormones. nih.govmdpi.com
Post-Translational Modifications: Arginine residues can be post-translationally modified, for instance by methylation or citrullination, which can dramatically alter a protein's function and role in cellular signaling. nih.govacs.org
Given its importance, the successful incorporation of arginine into synthetic peptides is paramount for creating molecules with desired biological activities and structural integrity.
Evolution of Side-Chain Protecting Groups for Arginine in Fmoc-Solid-Phase Peptide Synthesis (SPPS)
The widely used fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy relies on an orthogonal protection scheme. This means the Nα-amino protecting group (Fmoc) can be removed under conditions that leave the side-chain protecting groups and the peptide-resin linkage intact. nih.gov The development of suitable protecting groups for arginine's highly basic guanidino group has been a continuous area of research.
The protection of the arginine side chain in Fmoc-SPPS has its origins in the earlier tert-butoxycarbonyl (Boc) chemistry, where the tosyl (Tos) group was commonly used. nih.gov However, the removal of Tos required harsh acidic conditions, such as anhydrous hydrogen fluoride, which could damage the peptide. nih.govgoogle.com This led to the development of more acid-labile sulfonyl-based protecting groups.
Early advancements included the mesityl-2-sulfonyl (Mts) and the 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr) groups. nih.gov While Mtr was more labile than its predecessors, its removal still required prolonged treatment with strong acid. nih.gov A significant breakthrough came with the introduction of the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group, which featured a cyclic ether structure that increased its acid lability. nih.govub.edu Subsequently, the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group was developed. nih.govub.edu The five-membered ring in Pbf makes it even more susceptible to acid cleavage than the six-membered ring of Pmc, and Fmoc-Arg(Pbf)-OH has become the standard derivative for incorporating arginine in Fmoc-SPPS. nih.govmedchemexpress.comadvancedchemtech.com
| Protecting Group | Abbreviation | Key Feature | Relative Acid Lability |
|---|---|---|---|
| Tosyl | Tos | Early sulfonyl-based group | Low (requires HF) |
| Mesityl-2-sulfonyl | Mts | Improved lability over Tos | Moderate |
| 4-methoxy-2,3,6-trimethylphenylsulfonyl | Mtr | More labile than Mts | Moderate to High |
| 2,2,5,7,8-pentamethylchroman-6-sulfonyl | Pmc | Cyclic ether structure enhances lability | High |
| 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Five-membered ring increases lability | Very High |
Despite the success of Pbf, challenges remain, particularly in the synthesis of long or complex peptides. The primary side reaction during the incorporation of arginine is the formation of a δ-lactam, which is a non-proteinogenic amino acid. nih.govresearchgate.net This occurs when the activated carboxylic acid of the incoming Fmoc-Arg(Pbf)-OH reacts intramolecularly with the δ-nitrogen of the guanidinium group.
Furthermore, even the Pbf group can be difficult to remove completely, especially in peptides containing multiple arginine residues. ub.edu This has driven the development of even more labile protecting groups and alternative protection strategies to minimize side reactions and improve the efficiency of peptide synthesis. ub.edumdpi.com The design of these advanced architectures often focuses on fine-tuning the electronic properties and steric environment of the sulfonyl group to achieve the desired balance of stability during synthesis and ease of removal during cleavage.
Contextualizing Fmoc-L-Arg(Pyrrolidine)(Pbf)-OH within Specialized Arginine Derivatives
This compound represents a specialized arginine derivative designed to address some of the challenges in peptide synthesis. iris-biotech.dewuxiapptec.com In this compound, one of the guanidino nitrogens is modified with a pyrrolidine (B122466) ring, in addition to the standard Pbf protection. This modification is intended to alter the reactivity of the guanidinium group, potentially reducing the propensity for δ-lactam formation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]-pyrrolidin-1-ylmethylidene]amino]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H46N4O7S/c1-23-24(2)34(25(3)30-21-38(4,5)49-33(23)30)50(46,47)41-36(42-19-10-11-20-42)39-18-12-17-32(35(43)44)40-37(45)48-22-31-28-15-8-6-13-26(28)27-14-7-9-16-29(27)31/h6-9,13-16,31-32H,10-12,17-22H2,1-5H3,(H,39,41)(H,40,45)(H,43,44) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVRJIWZWQWYQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N6CCCC6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
702.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Derivatization Strategies for Fmoc L Arg Pyrrolidine Pbf Oh
Methodologies for the Introduction of the Pyrrolidine (B122466) Moiety onto the Arginine Guanidino Group
The guanidino group of arginine is a highly basic and nucleophilic functional group, making its modification a key challenge in peptide chemistry. nih.govnih.gov The introduction of a pyrrolidine moiety onto this group can be achieved through several synthetic strategies. One common approach involves the guanidinylation of an ornithine precursor. nih.govresearchgate.net This method circumvents the direct, and often problematic, modification of the already-formed guanidinium (B1211019) group.
Another strategy involves the direct modification of the arginine guanidino group. This can be a challenging endeavor due to the high pKa of the guanidinium group, which is approximately 12.5. nih.govmdpi.com However, methods utilizing potent bases to deprotonate the guanidinium group, thereby increasing its nucleophilicity, have been developed to facilitate reactions with various electrophiles. nih.gov
A further approach to consider is the construction of the modified guanidino group on a solid support, which can be particularly advantageous in the context of SPPS. researchgate.net This can involve building the guanidine (B92328) functionality step-wise on a resin-bound amine. researchgate.net
Integration of the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) Protecting Group
The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a widely utilized protecting group for the guanidino function of arginine in Fmoc-based solid-phase peptide synthesis (SPPS). omizzur.comadvancedchemtech.comresearchgate.net Its primary role is to mask the highly basic guanidinium group, preventing undesirable side reactions during peptide chain elongation. chempep.comnih.gov The Pbf group is introduced by reacting the arginine derivative with 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride (Pbf-Cl). chemimpex.comscbt.com
The Pbf group offers a key advantage in its acid lability; it is readily cleaved under the moderately acidic conditions typically used for the final deprotection and cleavage of the peptide from the solid support, such as with trifluoroacetic acid (TFA). advancedchemtech.comresearchgate.netpeptide.com This is a significant improvement over older protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), as the Pbf group is removed more rapidly and with a reduced risk of side reactions, particularly the alkylation of tryptophan residues. peptide.com
However, the synthesis of Fmoc-Arg(Pbf)-OH can be complex and costly, in part due to the expense of Pbf-Cl and potential side reactions like δ-lactam formation. nih.govrsc.org
Table 1: Comparison of Arginine Guanidino Group Protecting Groups
| Protecting Group | Cleavage Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Pbf | Moderately acidic (e.g., TFA) advancedchemtech.compeptide.com | Rapid cleavage, reduced tryptophan alkylation peptide.com | High cost, potential for δ-lactam formation nih.govrsc.org |
| Pmc | Acidic (e.g., 50% TFA in DCM) peptide.com | Milder cleavage than older groups | Can cause significant tryptophan alkylation peptide.com |
| NO2 | H2/Pd, electrolytic reduction, liquid HF omizzur.com | Stable to acid and base hydrolysis | Requires harsh cleavage conditions |
| Tos | Anhydrous HF, TFMSA nih.gov | Historically used in Boc chemistry | Requires very strong acids for removal |
| Mtr | Neat TFA with scavengers nih.gov | More labile than Tos | Requires prolonged treatment with strong acid |
Orthogonal Protection with the Fmoc (9-fluorenylmethyloxycarbonyl) α-Amino Protecting Group
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS). altabioscience.com It serves as a temporary protecting group for the α-amino group of amino acids. genscript.com The key feature of the Fmoc group is its base lability, allowing for its removal under mild basic conditions, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). genscript.comactivotec.com
This property provides orthogonality with the acid-labile side-chain protecting groups, such as Pbf. altabioscience.combiosynth.com Orthogonality in this context means that the protecting groups can be removed selectively without affecting each other. biosynth.comnih.gov The Fmoc group is stable to the acidic conditions used to cleave the Pbf group and release the final peptide from the resin. total-synthesis.com
The introduction of the Fmoc group is typically achieved by reacting the amino acid with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) or Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) under basic conditions. total-synthesis.comacs.org While Fmoc-Cl is a reactive solid, it is sensitive to moisture. total-synthesis.com Fmoc-OSu is now more commonly used due to its greater stability. total-synthesis.com
Table 2: Key Protecting Groups in the Synthesis of Fmoc-L-Arg(Pyrrolidine)(Pbf)-OH
| Protecting Group | Protected Functional Group | Introduction Reagent | Deprotection Conditions | Key Feature |
|---|---|---|---|---|
| Fmoc | α-Amino group | Fmoc-Cl or Fmoc-OSu total-synthesis.comacs.org | Mild base (e.g., Piperidine) genscript.comactivotec.com | Base-labile, orthogonal to Pbf altabioscience.combiosynth.com |
| Pbf | Guanidino group | Pbf-Cl chemimpex.com | Moderate acid (e.g., TFA) advancedchemtech.compeptide.com | Acid-labile, minimizes side reactions peptide.com |
Strategic Considerations in the Chemical Synthesis of this compound
A significant challenge in the incorporation of Fmoc-Arg(Pbf)-OH into peptide chains is the potential for δ-lactam formation, which is an intramolecular cyclization that deactivates the amino acid and can lead to truncated peptide sequences. rsc.orgresearchgate.net This side reaction can be particularly problematic in certain solvents. rsc.org Strategies to mitigate this include careful selection of coupling reagents and reaction conditions, such as temperature. rsc.orgresearchgate.net For instance, using a combination of DIC (diisopropylcarbodiimide) and OxymaPure at an elevated temperature in a solvent like N-butylpyrrolidinone (NBP) has been shown to improve coupling efficiency. rsc.org
The choice of protecting groups and the order of their introduction and removal are critical for a successful synthesis. The orthogonal nature of the Fmoc and Pbf groups is fundamental to the strategy, allowing for the selective deprotection of the α-amino group during peptide synthesis while the guanidino group remains protected until the final cleavage step. altabioscience.combiosynth.com
Mechanistic Insights into the Application of Fmoc L Arg Pyrrolidine Pbf Oh in Solid Phase Peptide Synthesis
Role of the Pyrrolidine (B122466) Modification on Guanidine (B92328) Reactivity and Peptide Coupling
The guanidinium (B1211019) group of arginine possesses a high pKa, making it strongly basic and nucleophilic, which necessitates robust protection during peptide synthesis to prevent unwanted side reactions. nih.govresearchgate.net While the primary side-chain protection for this compound is the Pbf group, the mention of "pyrrolidine" in the compound name "Fmoc-L-Arg(Pyrrolidine)(Pbf)-OH" is unconventional for a standard amino acid building block used in SPPS. Typically, the pyrrolidine would be introduced during the Fmoc deprotection step, not as a modification on the arginine side chain itself.
The guanidinium group of arginine, when not adequately protected, can participate in side reactions. One such reaction is the formation of a δ-lactam, which renders the amino acid inactive for coupling and can lead to the formation of deletion peptides. csic.es This side reaction is particularly problematic during the activation step of the amino acid for coupling. csic.es The choice of solvent and reaction conditions, such as temperature, can influence the rate of lactam formation. csic.esrsc.org
While direct modification of the arginine guanidinium group with pyrrolidine is not a standard approach for commercially available SPPS building blocks, the use of pyrrolidine as a deprotection reagent can impact the reactivity of the deprotected N-terminal amine and potentially influence subsequent coupling steps. The basicity and nucleophilicity of pyrrolidine can affect the rate and extent of side reactions such as diketopiperazine and aspartimide formation. acs.orgresearchgate.net
Influence of the Pbf Group on Side-Chain Protection Fidelity and Acidolysis
The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a crucial component of Fmoc-L-Arg(Pbf)-OH, serving to protect the guanidino side chain of arginine. chempep.com Its chemical properties are finely tuned to be stable throughout the cycles of Fmoc deprotection with a base, yet readily removable under acidic conditions during the final cleavage of the peptide from the solid support. chempep.com
The Pbf group offers a high degree of protection for the guanidinium functionality, effectively preventing its participation in undesired side reactions during peptide chain elongation. chempep.com This high fidelity is essential for the synthesis of pure, full-length peptides. Compared to other sulfonyl-based protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), the Pbf group generally exhibits more favorable cleavage kinetics. peptide.comresearchgate.net
Kinetic Profiles of Pbf Cleavage in Deprotection Protocols
The removal of the Pbf group is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in the final step of SPPS. chempep.comthermofisher.com The efficiency of this deprotection is influenced by several factors, including the concentration of TFA, the presence of scavengers, and the duration of the cleavage reaction. thermofisher.combiotage.com
Longer cleavage times may be necessary for the complete removal of the Pbf group, especially in peptides containing multiple arginine residues. thermofisher.combiotage.com Incomplete deprotection can result in the desired peptide still carrying the Pbf group, complicating purification. biotage.com Studies have shown that for peptides rich in arginine, cleavage times of up to 3 hours may be required to ensure complete removal of all Pbf groups. biotage.com The cleavage process is often monitored over time to determine the optimal reaction duration for a specific peptide sequence. thermofisher.com
Table 1: Common Cleavage Cocktails for Pbf Deprotection
| Reagent | Composition (v/v) | Scavengers | Notes |
|---|---|---|---|
| Reagent K | TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5) | Phenol, thioanisole, EDT | A versatile cocktail, but contains toxic and malodorous reagents. sigmaaldrich.com |
| TFA/TIS/Water | TFA/triisopropylsilane (B1312306)/water (95:2.5:2.5) | Triisopropylsilane (TIS) | A common and effective cocktail for many peptides, particularly when Trp(Boc) is used. sigmaaldrich.com |
| TFA/Water | TFA/water (95:5) | Water | Suitable for peptides without Trp, Met, or Cys residues. thermofisher.com |
This table is for illustrative purposes and specific conditions should be optimized for each peptide.
Mitigation of Tryptophan Alkylation through Pbf Utilization
A significant challenge in peptide synthesis is the potential for alkylation of sensitive amino acid residues, particularly tryptophan, during the acidic cleavage step. peptide.compeptide.com Cationic species generated from the cleavage of protecting groups can react with the electron-rich indole (B1671886) ring of tryptophan. peptide.com
The use of the Pbf protecting group for arginine has been shown to reduce the extent of tryptophan alkylation compared to other protecting groups like Pmc. peptide.com One study reported that a 3-hour cleavage and deprotection with TFA resulted in 69% of the desired peptide when Fmoc-Arg(Pbf)-OH was used, compared to only 46% with Fmoc-Arg(Pmc)-OH, indicating significantly less tryptophan alkylation with the Pbf group. peptide.com The use of scavengers, such as triisopropylsilane (TIS) or thioanisole, in the cleavage cocktail is also crucial to trap these reactive carbocations and further minimize this side reaction. peptide.comwpmucdn.com For peptides containing tryptophan, the use of an N-in-Boc protected tryptophan derivative is strongly recommended to prevent modification of the indole side chain. sigmaaldrich.comug.edu.pl
α-Amino Deprotection Chemistry: Fmoc Removal using Pyrrolidine and Alternative Bases
The removal of the Fmoc protecting group from the α-amino group of the growing peptide chain is a critical and repeated step in SPPS. genscript.comnih.gov This deprotection is typically achieved through a base-mediated β-elimination mechanism. acs.orgnih.gov
The standard base used for this purpose is piperidine (B6355638), usually at a concentration of 20% in a polar aprotic solvent like dimethylformamide (DMF). genscript.comchempep.com However, researchers have explored alternative bases, including pyrrolidine, to optimize the deprotection process and address certain drawbacks associated with piperidine. acs.orgresearchgate.netnih.gov
Comparative Analysis of Fmoc Deprotection Kinetics with Pyrrolidine versus Piperidine
Pyrrolidine has emerged as a viable alternative to piperidine for Fmoc deprotection, exhibiting comparable or even superior performance in certain contexts. acs.orgresearchgate.netnih.gov While both are secondary amines and function through a similar mechanism, their structural and electronic differences can lead to variations in deprotection kinetics. acs.org
In aqueous media, pyrrolidine and piperidine have similar basicities. acs.org However, in the less polar solvent mixtures often employed in "green" SPPS, pyrrolidine can be a more effective base for Fmoc removal. acs.orgbohrium.com Studies have shown that pyrrolidine can achieve complete deprotection in shorter times or in less polar solvent systems where piperidine is less efficient. researchgate.netbohrium.com For instance, in the synthesis of challenging peptides, using pyrrolidine in less polar binary solvent mixtures resulted in crude peptide purities comparable to or better than those obtained with piperidine in DMF. acs.orgresearchgate.net
Table 2: Comparison of Fmoc Deprotection Bases
| Base | pKa of Conjugate Acid (in water) | Boiling Point (°C) | Key Characteristics |
|---|---|---|---|
| Piperidine | ~11.1 | 106 | The standard base for Fmoc deprotection; efficient in polar solvents like DMF. nih.govnih.gov |
| Pyrrolidine | ~11.3 | 87 | An effective alternative, particularly in less polar solvents; has a lower boiling point, which can be advantageous for removal. acs.orgnih.gov |
This table provides a general comparison; performance can vary based on specific reaction conditions.
Investigation of Base-Dependent Side Reactions during Fmoc-Removal
The choice of base for Fmoc deprotection can significantly influence the profile of side reactions that occur during SPPS. acs.orgiris-biotech.denih.gov Two of the most common base-dependent side reactions are the formation of diketopiperazines (DKPs) and aspartimides. acs.orgiris-biotech.de
DKP formation can occur at the dipeptide stage, leading to cleavage of the peptide from the resin and termination of the chain. iris-biotech.de Aspartimide formation is a particular problem for sequences containing aspartic acid, where the peptide backbone nitrogen can attack the side-chain ester, leading to a cyclic imide and potential epimerization. iris-biotech.denih.gov
Studies have shown that the use of pyrrolidine can, in some cases, lead to an increase in these side reactions compared to piperidine, particularly in sequences prone to DKP and aspartimide formation. acs.orgresearchgate.netbohrium.com This is likely due to the potentially higher nucleophilicity and/or basicity of pyrrolidine in certain organic solvents. acs.org Therefore, while pyrrolidine offers advantages in terms of deprotection kinetics and solvent compatibility, its potential to promote side reactions must be carefully considered and evaluated for each specific peptide sequence. Other bases, such as piperazine, have also been investigated to minimize these side reactions. researchgate.net
Studies on the δ-Lactam Formation in Arginine Derivatives during SPPS and Strategies for Suppression
The mechanism involves the nucleophilic attack of the δ-guanidino nitrogen of the arginine side chain on the activated α-carboxyl group. This intramolecular reaction forms a thermodynamically stable six-membered ring, effectively capping the amino acid and preventing its incorporation into the growing peptide chain. csic.esresearchgate.net The formation of this δ-lactam is a critical consideration, especially in industrial-scale synthesis where minimizing excesses of reagents and avoiding repetitive couplings is crucial for cost-effectiveness. nih.gov
Detailed Research Findings
Research has focused on understanding the kinetics and contributing factors to δ-lactam formation to devise effective suppression strategies. Studies have compared different protecting groups for the arginine side chain, as well as the influence of solvents and coupling conditions.
Upon activation with a coupling agent like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as OxymaPure, Fmoc-Arg(Pbf)-OH can either couple to the N-terminal of the peptide chain or undergo intramolecular cyclization to the δ-lactam. csic.es The rate of lactam formation is influenced by several factors:
Protecting Group: The nature of the guanidino protecting group plays a pivotal role. A comparative study of Fmoc-Arg(Pbf)-OH, Fmoc-Arg(Boc)2-OH, and Fmoc-Arg(NO2)-OH revealed significant differences in their propensity for lactam formation. Fmoc-Arg(Boc)2-OH showed the fastest rate of δ-lactam formation (60%), which resulted in a low coupling efficiency of only 28%. In contrast, the Fmoc-Arg(NO2)-OH derivative exhibited the least tendency to form the lactam, leading to a coupling efficiency greater than 99%. nih.gov The widely used Fmoc-Arg(Pbf)-OH showed an intermediate tendency for this side reaction. nih.gov
Solvents: The choice of solvent affects both reaction kinetics and δ-lactam formation. While N,N-dimethylformamide (DMF) is a standard solvent, greener alternatives like N-butylpyrrolidinone (NBP) have been investigated. Studies have shown that δ-lactam formation can be more pronounced in NBP compared to DMF, possibly due to NBP's higher viscosity which may hinder the penetration of the coupling cocktail into the resin. csic.esrsc.org However, at elevated temperatures (e.g., 60°C), the activation and lactam formation were significantly faster than at room temperature in both solvents. csic.es
Temperature: Higher temperatures generally accelerate both the desired coupling reaction and the undesired lactam formation. csic.es Careful temperature control is therefore a key parameter in optimizing the coupling of arginine derivatives.
The following table summarizes the findings from a comparative study on δ-lactam formation with different arginine derivatives after 120 minutes of reaction time.
| Arginine Derivative | δ-Lactam Formation (%) | Coupling Efficiency (%) |
|---|---|---|
| Fmoc-Arg(NO2)-OH | Low | >99% |
| Fmoc-Arg(Pbf)-OH | Intermediate | >99% |
| Fmoc-Arg(Boc)2-OH | ~60% | ~28% |
Data adapted from a study analyzing supernatants by HPLC after activating Arg derivatives with DIC/OxymaPure and adding them to a peptidyl resin. nih.gov
Strategies for Suppression
Several strategies have been developed to mitigate δ-lactam formation during the coupling of arginine derivatives:
Repetitive Couplings: A straightforward, albeit costly, approach is to perform a double or multiple coupling of the arginine residue to ensure the desired incorporation and drive the reaction to completion, compensating for the loss of activated amino acid to lactam formation. researchgate.netnih.gov
Optimized Coupling Protocols: A cornerstone strategy involves carrying out in situ activation. One successful protocol for coupling Fmoc-Arg(Pbf)-OH in NBP at 45°C involves adding the protected amino acid and OxymaPure to the peptidyl-resin first, allowing it to reach temperature, and then adding the DIC in two portions over 30 minutes. csic.esrsc.orgresearchgate.net This method helps to ensure that the activated amino acid reacts with the peptide chain before it can cyclize.
Choice of Protecting Group: As indicated by research findings, selecting a side-chain protecting group with a lower tendency for lactam formation, such as the nitro (NO2) group, can be highly effective. nih.gov
Solvent Mixture Composition: Recent studies have shown that varying the composition of green binary solvent mixtures can be a tool to suppress side reactions. By adjusting the solvent ratio, and thereby its polarity, during a specific coupling step, it is possible to significantly suppress Arg-lactamisation. rsc.org
Use of Specific Coupling Agents: The choice of coupling reagents can influence the extent of the side reaction. While a general mechanism has been difficult to propose, some studies note that certain activation methods, like the mixed anhydride (B1165640) procedure, can induce more δ-lactam formation than others. nih.gov
Ultimately, because δ-lactam formation is a persistent side reaction, its minimization often requires careful optimization for each specific peptide sequence and synthesis condition. nih.gov
Advanced Methodological Considerations for Incorporating Fmoc L Arg Pyrrolidine Pbf Oh into Peptides
Optimization of Coupling Conditions for Challenging Arginine Incorporations
The successful incorporation of Fmoc-L-Arg(Pyrrolidine)(Pbf)-OH, particularly in sterically hindered or aggregation-prone sequences, hinges on the careful optimization of coupling conditions. Key parameters include the choice of solvent, the activator system, and the reaction temperature.
Solvent Selection for Enhanced Coupling Efficiency
The solvent system plays a pivotal role in SPPS, influencing resin swelling, reagent solubility, and reaction kinetics. While N,N-dimethylformamide (DMF) has traditionally been the solvent of choice, concerns over its toxicity have spurred the investigation of greener alternatives. nih.govnih.gov N-butylpyrrolidinone (NBP) has emerged as a promising substitute, demonstrating comparable performance to DMF in microwave-assisted SPPS. nih.gov Studies have shown that NBP is a viable solvent for all stages of SPPS and can even be beneficial in reducing side reactions like racemization and aspartimide formation. nih.govcsic.esnovartis.com
The high viscosity of NBP can sometimes impede the penetration of the coupling cocktail into the resin, a challenge that is particularly pronounced with bulky residues like this compound. rsc.orgcsic.esresearchgate.net To address this, binary solvent mixtures have been explored. For instance, combinations of NBP with less polar solvents like ethyl acetate (B1210297) or 1,3-dioxolane (B20135) have shown improved performance. acs.org The use of such mixtures can modulate the polarity and viscosity of the reaction medium, enhancing both coupling efficiency and Fmoc removal. acs.org
Activator Systems and Additives for this compound Coupling
The choice of coupling reagent and additives is critical for activating the carboxylic acid of this compound and facilitating amide bond formation. Carbodiimide-based activators, such as N,N'-diisopropylcarbodiimide (DIC), are frequently employed in conjunction with additives like OxymaPure (ethyl (hydroxyimino)cyanoacetate). This combination is effective in suppressing racemization and other side reactions. rsc.orgcsic.es
For particularly challenging couplings, stronger uronium or phosphonium (B103445) salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may be necessary. However, the selection of the activator must be balanced with the potential for side reactions. For instance, in situ activation strategies, where the amino acid and activator are added sequentially to the resin, can be advantageous. A specific strategy for incorporating Fmoc-Arg(Pbf)-OH in NBP involves adding the amino acid and OxymaPure to the resin, followed by a portion-wise addition of DIC. This approach helps to minimize the formation of the inactive δ-lactam. rsc.orgcsic.esresearchgate.net
| Activator System | Additive | Key Advantages | Reference |
| DIC | OxymaPure | Reduces racemization, effective for in situ activation. | rsc.org, csic.es |
| HATU | DIPEA | Powerful activator for difficult couplings. | sigmaaldrich.com |
| PyBOP | sigmaaldrich.com |
Temperature Effects on Coupling Yields and Side Reaction Profiles
Temperature is a critical parameter that can significantly influence the rate of both the desired coupling reaction and unwanted side reactions. Elevating the reaction temperature can enhance coupling efficiency, particularly for sterically hindered residues or within aggregation-prone sequences. For instance, performing the coupling of Fmoc-Arg(Pbf)-OH at 45°C in NBP has been shown to be effective. rsc.orgcsic.esresearchgate.net This elevated temperature serves a dual purpose: it increases the reaction rate and reduces the viscosity of NBP, thereby improving reagent penetration into the resin. rsc.orgcsic.esresearchgate.net
However, higher temperatures can also accelerate side reactions. Studies have indicated that pre-activation at elevated temperatures (e.g., 45°C) can lead to increased racemization. csic.es Therefore, an in situ activation protocol at a controlled, elevated temperature often provides the optimal balance, maximizing coupling yield while minimizing epimerization and other undesirable transformations. It's crucial to carefully optimize the temperature for each specific peptide sequence and coupling step.
Resin Compatibility and Loading Strategies for this compound
The choice of solid support (resin) and the method used to attach the first amino acid are fundamental to the success of SPPS. The properties of the resin, such as its swelling capacity and linker chemistry, must be compatible with the synthetic strategy.
For the synthesis of C-terminal amide peptides, resins like the Rink amide resin are commonly used. csic.es The loading of the first amino acid onto the resin is a critical step that determines the maximum theoretical yield of the synthesis. Various methods exist for loading, including the use of pre-activated amino acids or in situ activation. For instance, a common approach involves using an excess of the Fmoc-amino acid and a coupling agent like DIC and OxymaPure to drive the reaction to completion. csic.es
When incorporating this compound, especially as the first residue, it is important to consider the potential for side reactions on the resin. The bulky nature of the Pbf protecting group can influence the efficiency of the initial loading. chempep.com Strategies to improve loading include using a higher excess of the amino acid and coupling reagents or employing more potent activation methods. The choice of linker on the resin is also crucial; for instance, 2-chlorotrityl chloride resin is often used for the synthesis of protected peptide fragments and allows for cleavage under mild acidic conditions that keep the Pbf group intact. doi.org
Monitoring Reaction Completion and Peptide Purity during Synthesis
Ensuring the completion of each coupling and deprotection step is essential for obtaining the final peptide in high purity. In-process monitoring allows for the timely identification of incomplete reactions, enabling corrective actions such as recoupling or extended reaction times.
The Kaiser test, which detects free primary amines, is a widely used qualitative method for monitoring coupling reactions. A negative Kaiser test indicates that all the free amines on the resin have reacted. However, this test is not suitable for N-terminal proline residues.
Future Research Directions and Emerging Applications of Fmoc L Arg Pyrrolidine Pbf Oh in Chemical Biology
Development of Novel Peptide Constructs Utilizing the Unique Properties of this Derivative
The primary allure of Fmoc-L-Arg(Pyrrolidine)(Pbf)-OH lies in its potential to create peptides with novel functionalities. The pyrrolidine (B122466) modification introduces a new level of structural and chemical diversity at the arginine side chain. This modification can influence peptide conformation, stability, and intermolecular interactions. Future research will likely focus on synthesizing peptide libraries incorporating this derivative to screen for enhanced biological activities. For instance, in the design of antimicrobial peptides, where the cationic nature of arginine is critical for disrupting bacterial membranes, the pyrrolidine-modified guanidinium (B1211019) group could lead to peptidomimetics with greater potency or altered specificity against microbial strains. nih.gov Similarly, for cell-penetrating peptides (CPPs), which often rely on arginine residues for their function, this derivative could be used to develop CPPs with improved cellular uptake or targeted delivery capabilities.
Explorations in Green Peptide Synthesis Methodologies
The production of peptides, particularly at an industrial scale, involves significant use of hazardous solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM). rsc.org There is a strong impetus to develop "greener" synthesis protocols that minimize environmental impact and improve worker safety. rsc.org Research has shown that solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and N-butylpyrrolidinone (NBP) can be effective, more sustainable alternatives to DMF. rsc.orgresearchgate.net However, the use of these greener solvents can present challenges, especially for problematic couplings like that of Fmoc-Arg(Pbf)-OH, which is prone to side reactions such as δ-lactam formation. rsc.orgresearchgate.net Recent studies have focused on optimizing conditions, for example by using elevated temperatures to reduce solvent viscosity and employing specific activation strategies to improve coupling efficiency in NBP. rsc.orgresearchgate.net Furthermore, pyrrolidine itself has been identified as a potentially greener and efficient alternative to piperidine (B6355638) for the Fmoc-deprotection step, expanding the range of compatible green solvents. researchgate.net Future work will involve adapting and refining these green methodologies for the efficient incorporation of the bulkier and more complex this compound, ensuring that novel peptide development can proceed in an environmentally responsible manner.
Table 1: Comparison of Traditional vs. Green Solvents in SPPS
| Parameter | Traditional Approach | Green Alternative | Reference |
|---|---|---|---|
| Primary Solvent | N,N-Dimethylformamide (DMF), Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF), N-Butylpyrrolidinone (NBP), Anisole/Carbonate Mixtures | rsc.orgacs.orgacs.org |
| Fmoc Deprotection Base | Piperidine in DMF | Pyrrolidine in various solvents | researchgate.net |
| Key Challenges | Toxicity and environmental disposal of solvents. | Solubility of reagents, resin swelling, potential for increased side reactions with certain amino acids. | rsc.orgrsc.orgacs.org |
| Optimization Strategy | Established, well-optimized protocols. | Use of elevated temperatures, alternative coupling reagents (e.g., DIC/OxymaPure), and new base/solvent combinations. | rsc.orgacs.org |
Mechanistic Studies on the Guanidino Side-Chain Functionalization and its Impact on Biological Activity
The guanidinium group of arginine is a key pharmacophore involved in a multitude of biological recognition events, primarily through hydrogen bonding and electrostatic interactions. nih.gov Modifying this group, as in this compound, can profoundly alter these interactions. Research has demonstrated that even subtle modifications, such as alkylation of the guanidine (B92328) group, can lead to significant shifts in the binding selectivity of peptide ligands for their receptors. nih.gov The pyrrolidine moiety introduces both steric bulk and a change in the electronic distribution and hydrogen-bonding capacity of the guanidinium head. Mechanistic studies are needed to understand precisely how this functionalization impacts binding affinity and specificity. For example, conformational analysis of peptides containing this residue could reveal how the pyrrolidine group influences the local peptide structure and the presentation of the guanidinium moiety to its binding partner. mdpi.com Such studies could demonstrate that the pyrrolidine functionalization allows for fine-tuning of receptor-ligand interactions, potentially leading to the development of highly selective agonists or antagonists for therapeutic targets like integrins or ion channels. nih.govmdpi.com
Potential for Isotope-Labeled Variants in Advanced Biophysical and Biochemical Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of peptides and proteins at atomic resolution. nmr-bio.com These studies often require the use of proteins enriched with stable isotopes like 13C and 15N. nih.gov Site-specific isotopic labeling, where one or more specific amino acids in a peptide sequence are isotopically enriched, is a particularly valuable strategy. sigmaaldrich.com This is achieved by incorporating protected amino acids that have been synthesized with isotopic labels into the peptide during SPPS. sigmaaldrich.com Given that isotopically labeled versions of Fmoc-L-Arginine are commercially available, it is feasible to synthesize this compound with 13C and/or 15N isotopes. The incorporation of these labeled variants into peptides would enable detailed NMR studies to probe the precise structural role and dynamic behavior of the modified arginine residue within the peptide and in complex with its biological target. nih.gov This could provide unprecedented insights into how the pyrrolidine functionalization alters protein-ligand interactions.
Table 2: Potential Isotope-Labeled Variants and Research Applications
| Isotope Label | Application | Potential Insight | Reference |
|---|---|---|---|
| 13C | NMR Structural Analysis, Distance Measurements (REDOR) | Precise location and conformation of the modified Arg side chain within a peptide-receptor complex. | sigmaaldrich.comnih.gov |
| 15N | NMR Dynamics Studies, HSQC Titrations | Changes in the chemical environment and dynamics of the guanidino group upon binding. | sigmaaldrich.comutoronto.ca |
| 2H (Deuterium) | Solid-State NMR, Reducing Spectral Complexity | Studying the dynamics of large protein complexes by simplifying complex spectra. | utoronto.ca |
Integration into Automated Synthesis Platforms for Complex Peptides
The automation of SPPS has revolutionized peptide synthesis, enabling the rapid and simultaneous production of multiple peptides. beilstein-journals.orgnih.govlibretexts.org Standard protected amino acids, including Fmoc-Arg(Pbf)-OH, are generally compatible with these automated platforms. chempep.com However, the incorporation of structurally demanding or sterically hindered amino acids can pose significant challenges, leading to incomplete coupling reactions and the formation of deletion sequences. nih.gov The pyrrolidine modification makes this compound a more sterically demanding building block than its standard counterpart. Future research must therefore focus on developing and optimizing protocols for its efficient use in automated synthesizers. This will likely involve adapting the strategies used for other difficult couplings, such as employing elevated temperatures, extended coupling times, or specialized coupling reagents and activation methods to ensure high-yield incorporation. rsc.org Successfully integrating this derivative into automated workflows is critical for its widespread adoption and for enabling the high-throughput synthesis of complex peptides and peptide libraries for screening and development. beilstein-journals.org
Table of Mentioned Compounds
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| This compound | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N'-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine(pyrrolidine) |
| Fmoc-Arg(Pbf)-OH | N-alpha-Fmoc-N-g-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine |
| DMF | N,N-Dimethylformamide |
| NMP | N-Methyl-2-pyrrolidone |
| DCM | Dichloromethane |
| 2-MeTHF | 2-Methyltetrahydrofuran |
| NBP | N-Butylpyrrolidinone |
| DIC | N,N'-Diisopropylcarbodiimide |
| OxymaPure | Ethyl (hydroxyimino)cyanoacetate |
Q & A
Q. What are the standard protocols for incorporating Fmoc-L-Arg(Pbf)-OH in solid-phase peptide synthesis (SPPS)?
Answer: Fmoc-L-Arg(Pbf)-OH is typically coupled using carbodiimide-based activation (e.g., DIC or HATU) with additives like OxymaPure or HOBt. Standard protocols involve:
- Activation: 3–5 equivalents of Fmoc-L-Arg(Pbf)-OH, activated with 1:1:1 molar ratios of amino acid/DIC/OxymaPure in DMF or NBP (N-butylpyrrolidinone) .
- Coupling time: 1–2 hours at room temperature. For challenging sequences (e.g., multiple Arg residues), double coupling or extended reaction times (12–24 hours) may be required .
- Deprotection: 20% piperidine in DMF (3 × 5–25 min cycles) for Fmoc removal .
Q. How to assess the purity and enantiomeric excess of Fmoc-L-Arg(Pbf)-OH?
Answer:
- Purity: Analytical HPLC with C18 columns (gradient: 30–95% acetonitrile in 15 min) confirms ≥99.0% purity .
- Enantiomeric purity: Chiral HPLC or capillary electrophoresis, validated to ≥99.8% enantiomeric excess .
- Impurity profiling: Monitor for byproducts like Fmoc-β-Ala-Arg(Pbf)-OH (≤0.1%) via reverse-phase HPLC .
Q. What are the recommended storage conditions to maintain stability?
Answer:
- Store at –20°C under inert gas (argon or nitrogen) to prevent oxidation or hydrolysis .
- Avoid moisture: Lyophilized powder should be kept in sealed, desiccated containers .
- Solubility: Dissolve in DMSO (175 mg/mL) or DMF (≥100 mg/mL) immediately before use .
Advanced Research Questions
Q. How to optimize coupling efficiency for Fmoc-L-Arg(Pbf)-OH in sequences with multiple arginine residues?
Answer: Multi-Arg sequences often suffer from steric hindrance and aggregation. Key strategies include:
- Solvent optimization: Replace DMF with NBP, which reduces viscosity and improves reagent diffusion. Use 0.075 M concentrations of Fmoc-L-Arg(Pbf)-OH in NBP with DIC/OxymaPure activation .
- Double coupling: Add fresh reagent (1.5 eq) after initial coupling to ensure >98% incorporation .
- Resin swelling: Pre-swell Sieber amide resin in NBP for 30 min before coupling .
Q. What strategies prevent δ-lactam formation during activation of Fmoc-L-Arg(Pbf)-OH?
Answer: δ-Lactam formation occurs during prolonged activation due to intramolecular cyclization. Mitigation involves:
Q. How does the acid lability of Pbf compare to other arginine protecting groups in TFA cleavage conditions?
Answer: Pbf is more acid-labile than Boc or Pmc groups, enabling milder cleavage:
| Protecting Group | TFA Concentration | Cleavage Time |
|---|---|---|
| Pbf | 50–95% | 1–3 hours |
| MIS | 2–5% | 30–60 min |
| Boc | ≥95% | 2–4 hours |
Pbf is optimal for standard TFA cleavage (e.g., 95% TFA, 2.5% H2O, 2.5% TIS), while MIS is preferred for acid-sensitive sequences .
Q. What green solvent alternatives to DMF have been validated for Fmoc-L-Arg(Pbf)-OH coupling?
Answer: N-butylpyrrolidinone (NBP) is a validated green solvent:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
